N-(6-(2-氨基苯基氨基)-6-氧代己基)-4-甲基苯甲酰胺
描述
The compound is a complex organic molecule, likely related to the field of medicinal chemistry. It contains functional groups such as amide and benzamide, which are common in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray diffraction (XRD), NMR, and LC-MS .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions typical for amides and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. Techniques like DFT calculations can be used to predict properties such as HOMO and LUMO energies .科学研究应用
癌症治疗: 相关化合物 AZD4877,一种驱动蛋白纺锤体蛋白 (KSP) 抑制剂,表现出优异的生化效能和药物特性,适合作为癌症治疗剂进行临床开发。该化合物使细胞停滞在有丝分裂中,导致形成 KSP 抑制和细胞死亡诱导的单极纺锤体表型 (Theoclitou 等人,2011).
抗菌特性: 合成的衍生物,包括 N-(4-(4-(1,4-二氧代-3-(噻吩-2-基硫代)-1,4-二氢萘-2-氨基)苯磺酰)苯基)-3-甲基苯甲酰胺,表现出显着的抗菌活性。其中一种化合物对变形杆菌的最低抑菌浓度 (MIC) 值最低,为 1.3 μg/mL (Ravichandiran 等人,2015).
抗惊厥作用: 对一系列 4-氨基苯甲酰胺进行了抗惊厥作用评估。4-氨基-N-戊基苯甲酰胺和 d,l-4-氨基-N-(α-甲基苄基)-苯甲酰胺等化合物对小鼠的最大电休克癫痫发作 (MES) 表现出高水平的活性 (Clark 等人,1984).
杀菌剂: 对取代的 2-羟基-N-[1-氧代-1-(苯氨基)烷-2-基]苯甲酰胺进行了评估,作为对抗耐甲氧西林金黄色葡萄球菌 (MRSA) 的潜在杀菌剂。5-氯-2-羟基-N-[(2S)-3-甲基-1-氧代-1-{[4-(三氟甲基)苯基]氨基}丁-2-基]苯甲酰胺等化合物显示出显着的快速浓度依赖性杀菌作用 (Zadrazilova 等人,2015).
合成类阿片剂分析: 对 3,4-二氯-N-[2-(二甲氨基)环己基]-N-甲基苯甲酰胺 (U-47700) 等合成类阿片剂的研究提供了对新精神活性物质 (NPS) 构成的挑战的见解。这些化合物与不良影响有关,并对政策制定者、临床医生和执法部门构成重大挑战 (Elliott 等人,2016).
作用机制
Target of Action
RG2833 primarily targets Histone Deacetylases (HDACs) , specifically HDAC1/3 . HDACs are critical regulators of gene expression that enzymatically remove the acetyl group from histones .
Mode of Action
RG2833 acts as a selective inhibitor of HDAC1/3 . By inhibiting these enzymes, RG2833 increases the acetylation of histones, thereby influencing gene expression . It has been shown to reverse temozolomide-resistance in glioblastoma through downregulation of the NFĸB pathway .
Biochemical Pathways
The primary biochemical pathway affected by RG2833 is the NFĸB pathway . This pathway is often upregulated in certain types of cancer and may contribute to tumorigenesis . RG2833 disrupts the NFĸB pathway through acetylation of p65, resulting in decreased expression of NFĸB regulated pro-survival genes .
Pharmacokinetics
In clinical trials, the Cmax (plasma) of RG2833 was 32uM . This indicates that RG2833 has good bioavailability and can reach effective concentrations in the body. It is also known to have established brain penetration, making it a potential candidate for treating brain-related conditions .
Result of Action
RG2833 has demonstrated cytotoxicity against temozolomide-resistant glioblastoma . It inhibits cell growth, induces apoptosis, and slows cell proliferation . In a DIPG flank tumor mouse model, treatment with RG2833 alone for 5 days suppressed tumor growth and induced apoptosis .
Action Environment
The efficacy and stability of RG2833 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been found that RG2833 synergizes with lomustine and radiation to slow DIPG cell growth in vitro . .
安全和危害
未来方向
属性
IUPAC Name |
N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-10-12-16(13-11-15)20(25)22-14-6-2-3-9-19(24)23-18-8-5-4-7-17(18)21/h4-5,7-8,10-13H,2-3,6,9,14,21H2,1H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDXHFYDJAYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153300 | |
Record name | RG-2833 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215493-56-3 | |
Record name | RG-2833 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215493563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-2833 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RG-2833 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RG-2833 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V14R89EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。